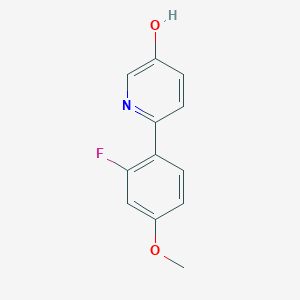

6-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(2-fluoro-4-methoxyphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2/c1-16-9-3-4-10(11(13)6-9)12-5-2-8(15)7-14-12/h2-7,15H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMGCMSALYJQEQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NC=C(C=C2)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692566 | |

| Record name | 6-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261912-29-1 | |

| Record name | 3-Pyridinol, 6-(2-fluoro-4-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261912-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Chromatographic Characterization Techniques for 6 2 Fluoro 4 Methoxyphenyl Pyridin 3 Ol

Role of Analytical Chemistry in Novel Chemical Entity Research

Analytical chemistry serves as a cornerstone in the journey of a novel chemical entity (NCE) from its conception to its potential application. It provides the essential tools and methodologies to not only confirm the identity and structure of a newly synthesized molecule but also to determine its purity, stability, and pharmacokinetic properties. In the context of drug discovery and development, these analytical techniques are rigorously applied from the initial high-throughput screening of compound libraries to the detailed characterization of a lead candidate.

The precise and accurate data generated by analytical methods underpin critical decision-making processes in chemical research. For an NCE like 6-(2-fluoro-4-methoxyphenyl)pyridin-3-ol, analytical chemistry validates the synthetic route and ensures the integrity of the compound for subsequent biological or material science investigations. Techniques such as mass spectrometry and NMR spectroscopy are not merely confirmatory; they are exploratory, offering deep insights into the molecule's electronic and stereochemical nature.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the structural elucidation of unknown compounds due to its ability to provide highly accurate mass measurements. This accuracy allows for the determination of the elemental composition of a molecule with a high degree of confidence, which is a critical first step in its identification.

For this compound, with a molecular formula of C₁₂H₉FNO₂, the theoretical exact mass can be calculated with high precision. An experimentally determined mass that closely matches this theoretical value provides strong evidence for the compound's elemental composition.

Table 1: Theoretical Isotopic Distribution for C₁₂H₉FNO₂

| Ion | Mass (Da) | Relative Abundance (%) |

|---|---|---|

| [M]⁺ | 219.0645 | 100.00 |

| [M+1]⁺ | 220.0682 | 13.26 |

Fragmentation Analysis of Pyridinol Derivatives

Tandem mass spectrometry (MS/MS) experiments are employed to induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern of this compound is expected to be influenced by the stability of the pyridinol and phenyl rings, as well as the nature of the substituents.

Common fragmentation pathways for related heterocyclic compounds often involve the cleavage of bonds adjacent to the heteroatoms and the loss of small, stable neutral molecules. For the target compound, characteristic fragmentation would likely involve cleavage of the bond between the pyridine (B92270) and phenyl rings, as well as fragmentation of the methoxy (B1213986) group.

Table 2: Predicted Major Fragment Ions for this compound

| m/z (Predicted) | Proposed Fragment Structure/Loss |

|---|---|

| 204 | [M - CH₃]⁺ |

| 191 | [M - CO]⁺ |

| 123 | [C₇H₅FO]⁺ (Fluoromethoxyphenyl cation) |

Isotopic Pattern Analysis for Fluorinated and Oxygenated Compounds

The presence of fluorine and oxygen atoms in this compound influences its isotopic pattern. Fluorine is monoisotopic (¹⁹F), meaning it does not contribute to [M+1] or [M+2] peaks. Oxygen has a major isotope, ¹⁶O, and a minor but significant isotope, ¹⁸O (0.20% natural abundance), which will contribute to the [M+2] peak. The carbon atoms (¹³C, 1.1% natural abundance) are the primary contributors to the [M+1] peak. The precise measurement of the relative abundances of these isotopic peaks by HRMS can further confirm the elemental composition of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Pyridinol Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

Proton (¹H) and Carbon (¹³C) NMR for Core Structure Confirmation

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their neighboring protons. For this compound, distinct signals are expected for the protons on the pyridine and phenyl rings, as well as for the methoxy and hydroxyl groups. The coupling patterns between adjacent protons will reveal their connectivity.

¹³C NMR spectroscopy provides information on the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and electronic environment.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound *

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyridine-H2 | ~8.0-8.2 | ~140-145 |

| Pyridine-H4 | ~7.2-7.4 | ~120-125 |

| Pyridine-H5 | ~7.0-7.2 | ~115-120 |

| Phenyl-H3' | ~7.6-7.8 | ~110-115 (d, JCF ≈ 20-25 Hz) |

| Phenyl-H5' | ~6.7-6.9 | ~100-105 (d, JCF ≈ 5-10 Hz) |

| Phenyl-H6' | ~7.4-7.6 | ~125-130 (d, JCF ≈ 2-5 Hz) |

| OCH₃ | ~3.8-4.0 | ~55-60 |

| OH | ~9.0-10.0 | - |

| Pyridine-C3 (C-OH) | - | ~150-155 |

| Pyridine-C6 (C-Aryl) | - | ~155-160 |

| Phenyl-C1' (C-Aryl) | - | ~120-125 (d, JCF ≈ 10-15 Hz) |

| Phenyl-C2' (C-F) | - | ~160-165 (d, JCF ≈ 240-250 Hz) |

| Phenyl-C4' (C-OCH₃) | - | ~160-165 |

*Predicted values are based on analogous structures and may vary from experimental results. Chemical shifts are referenced to TMS. 'd' denotes a doublet due to coupling with fluorine, with predicted coupling constants (JCF).

Fluorine (¹⁹F) NMR for Fluorinated Substituents

¹⁹F NMR spectroscopy is a highly sensitive technique that is particularly useful for the characterization of fluorinated compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, leading to strong signals. Furthermore, the chemical shift range for ¹⁹F is much larger than for ¹H, which often results in well-resolved spectra even for complex molecules.

For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring with an adjacent aryl group and a para-methoxy group. The coupling of the fluorine atom to nearby protons (³JHF and ⁴JHF) will result in a multiplet, providing further structural confirmation. The chemical shift for a fluorine in this environment is anticipated to be in the range of -110 to -120 ppm relative to a CFCl₃ standard.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously establishing the molecular structure of this compound by revealing through-bond and through-space correlations between nuclei. Techniques such as COSY, HMQC (or HSQC), and HMBC are used to piece together the connectivity of the molecule's atomic framework.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would be expected to show correlations between adjacent protons on both the pyridinol and the fluoromethoxyphenyl rings. For instance, the proton at position 4 of the pyridine ring would show a correlation with the proton at position 5. Similarly, on the phenyl ring, the proton at position 5' would show coupling to the proton at position 6'.

Heteronuclear Multiple-Quantum Coherence (HMQC/HSQC): This technique maps direct, one-bond correlations between protons and the carbon atoms they are attached to. It is crucial for assigning the ¹³C chemical shifts. Each protonated carbon atom in the molecule would produce a cross-peak corresponding to its attached proton's signal.

Heteronuclear Multiple-Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons, typically over two to three bonds. This is vital for connecting the different fragments of the molecule. For example, HMBC would show a correlation between the proton at position 5 on the pyridine ring and the carbon atom at position 1' of the phenyl ring, confirming the connectivity between the two ring systems. Correlations from the methoxy protons (-OCH₃) to the carbon at position 4' would also be observed, confirming the position of the methoxy group.

The following table summarizes the expected key 2D NMR correlations for establishing the connectivity of the molecule.

| Proton (¹H) | Expected COSY Correlations (¹H) | Expected HMBC Correlations (¹³C) |

| H-4 (Pyridine) | H-5 | C-2, C-3, C-5, C-6 |

| H-5 (Pyridine) | H-4 | C-3, C-4, C-6, C-1' |

| H-3' (Phenyl) | H-5' | C-1', C-2', C-4', C-5' |

| H-5' (Phenyl) | H-3', H-6' | C-1', C-3', C-4' |

| H-6' (Phenyl) | H-5' | C-1', C-2', C-4', C-5' |

| -OCH₃ | None | C-4' |

Chromatographic Methods for Purity and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation during synthesis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of synthesized pyridine derivatives. researchgate.net A reverse-phase HPLC method is typically developed for compounds of this polarity.

Method development would involve optimizing several parameters to achieve a sharp, symmetrical peak with a reasonable retention time, well-separated from any impurities or starting materials. Key parameters include:

Stationary Phase: A C18 column is a common starting point for non-polar to moderately polar compounds.

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as water with 0.1% trifluoroacetic acid or formic acid) is typically used. The acid helps to ensure sharp peak shapes by protonating the pyridine nitrogen.

Elution Mode: A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure that all components, from polar to non-polar, are eluted efficiently.

Detection: A UV-Vis detector is suitable, as the aromatic rings in the molecule will absorb UV light. The detection wavelength would be set at the molecule's absorbance maximum (λmax) for optimal sensitivity.

The following table outlines a plausible set of starting parameters for HPLC method development.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | ~254 nm (to be optimized) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates

Gas Chromatography-Mass Spectrometry (GC-MS) is best suited for the analysis of volatile and thermally stable compounds. Due to its phenolic hydroxyl group, this compound has a relatively high boiling point and may require derivatization (e.g., silylation) to be analyzed by GC-MS without degradation. However, GC-MS is an excellent technique for identifying volatile intermediates and starting materials used in its synthesis. For example, a precursor like 2-fluoro-4-methoxybenzaldehyde (B32593) could be readily analyzed to confirm its identity and purity. chemicalbook.com The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component, allowing for positive identification through fragmentation patterns.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The spectra arise from the vibrations of molecular bonds, and specific bonds absorb radiation at characteristic frequencies.

For this compound, the following characteristic peaks would be expected in its IR and Raman spectra: researchgate.netresearchgate.net

O-H Stretch: A broad and strong absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the hydroxyl (-OH) group.

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ are indicative of the C-H bonds on the aromatic rings.

C=C and C=N Stretches: A series of sharp peaks in the 1400-1650 cm⁻¹ region corresponds to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine and phenyl rings.

C-O Stretches: Absorptions corresponding to the aryl ether (Ar-O-CH₃) and the phenol (B47542) (Ar-O-H) C-O stretching are expected between 1200 and 1300 cm⁻¹.

C-F Stretch: A strong absorption band, typically found in the 1150-1250 cm⁻¹ region, would confirm the presence of the carbon-fluorine bond. researchgate.net

The table below lists the anticipated vibrational frequencies for the key functional groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic Rings | C=C / C=N Stretch | 1400 - 1650 | Medium to Strong |

| Aryl Ether | C-O Stretch | 1200 - 1275 | Strong |

| Phenol | C-O Stretch | 1180 - 1260 | Strong |

| Fluoroaromatic | C-F Stretch | 1150 - 1250 | Strong |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of structural information.

The analysis would yield precise data on:

Bond Lengths and Angles: Confirming the exact geometric parameters of the molecule.

Dihedral Angles: Revealing the rotational orientation of the phenyl ring relative to the pyridine ring.

Molecular Conformation: Establishing the preferred shape of the molecule in the crystalline state.

Intermolecular Interactions: Identifying hydrogen bonding patterns involving the hydroxyl group and the pyridine nitrogen, as well as potential π-π stacking interactions between the aromatic rings. This information is crucial for understanding how the molecules pack together in a crystal lattice. researchgate.netresearchgate.net

The data obtained from an X-ray crystallographic analysis is summarized in the table below.

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise x, y, z position of every non-hydrogen atom in the molecule. |

| Bond Lengths | The distances between bonded atoms (in Ångstroms). |

| Bond Angles | The angles between adjacent bonds (in degrees). |

| Torsion (Dihedral) Angles | The rotational angles between substituent groups. |

| Hydrogen Bonding Details | Distances and angles of intermolecular hydrogen bonds. |

Computational Chemistry and Theoretical Modeling of 6 2 Fluoro 4 Methoxyphenyl Pyridin 3 Ol

Quantum Chemical Approaches to Pyridinol Systems

Quantum chemistry has become an indispensable tool in modern chemical research, allowing for the detailed study of molecules like substituted pyridinols. youtube.com These methods are used to predict a wide range of properties, including molecular geometries, electronic structures, and reaction mechanisms, often with high accuracy. researchgate.netnih.gov For complex heterocyclic systems, these computational approaches can elucidate the subtle interplay of electronic and steric effects that govern their behavior. nih.gov

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency for studying the electronic structure of molecules. arxiv.org Geometry optimization is a fundamental application of DFT, where the goal is to find the coordinates of the atoms that correspond to the minimum energy on the potential energy surface. arxiv.orgresearcher.life This process yields the most stable three-dimensional arrangement of the molecule. For a molecule like 6-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol, DFT calculations, often using a hybrid functional such as B3LYP combined with a basis set like 6-311++G(d,p), are employed to predict key structural parameters. nih.govijcce.ac.ir The optimization process involves systematically adjusting atomic positions to minimize the total electronic energy, resulting in a detailed picture of bond lengths, bond angles, and dihedral angles that define the molecular conformation. researchgate.net

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations The following data is illustrative, based on typical values for similar molecular structures calculated using DFT methods.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(pyridine)-O(hydroxyl) | 1.35 Å |

| Bond Length | C(phenyl)-F | 1.36 Å |

| Bond Length | C(phenyl)-O(methoxy) | 1.37 Å |

| Bond Length | C(pyridine)-C(phenyl) | 1.48 Å |

| Bond Angle | C-O-H (hydroxyl) | 109.2° |

| Dihedral Angle | Pyridine (B92270) Ring - Phenyl Ring | 35.5° |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. ijcce.ac.ir The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical stability and reactivity of a molecule. malayajournal.org A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis can predict its reactivity patterns and electronic transitions. nih.govresearchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for this compound The following data is illustrative and represents typical values obtained from DFT calculations for similar aromatic compounds.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.15 |

| LUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP surface is color-coded to represent different potential values: regions of negative potential (typically shown in red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. malayajournal.orgresearchgate.net For this compound, an MEP map would likely show negative potential concentrated around the electronegative oxygen atom of the hydroxyl group, the nitrogen atom of the pyridine ring, and the fluorine atom. nih.govresearchgate.net These sites represent the most probable centers for electrophilic interactions. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating a site for nucleophilic interaction. researchgate.net

Tautomeric Equilibrium of Pyridinols and Pyridones

Pyridinols, such as 3-hydroxypyridine (B118123) derivatives, can exist in equilibrium with their corresponding pyridone tautomers. acs.org This phenomenon, known as lactam-lactim tautomerism, involves the migration of a proton between the oxygen and nitrogen atoms of the heterocyclic ring. nih.gov The position of this equilibrium is sensitive to various factors, including the molecule's structure, the nature of its substituents, and the polarity of the solvent. wayne.edusemanticscholar.org Computational chemistry provides a robust framework for quantifying the relative stabilities of these tautomers and understanding the factors that govern their interconversion. nih.govnih.gov

Computational methods are highly effective for assessing the thermodynamics and kinetics of the tautomeric interconversion between pyridinol and pyridone forms. researchgate.netnih.gov By calculating the total energies of both tautomers and the transition state connecting them, researchers can determine the relative stabilities and the energy barrier for the conversion. researchgate.net For this compound, DFT calculations can be used to model the proton transfer from the hydroxyl group to the ring nitrogen. The calculations yield the difference in Gibbs free energy (ΔG) between the two tautomers, which directly relates to the equilibrium constant (K_T). A negative ΔG indicates that the pyridone form is more stable, while a positive ΔG indicates the pyridinol form is favored. The energy of the transition state provides the activation energy for the interconversion, offering insight into the kinetic feasibility of the process. researchgate.net

Table 3: Hypothetical Computational Energy Profile for the Tautomerization of this compound This data is illustrative, representing a typical energy profile for pyridinol-pyridone tautomerization in the gas phase as determined by computational methods.

| Species | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

|---|---|---|

| Pyridinol Tautomer | 0.00 | 0.00 |

| Pyridone Tautomer | +2.5 | +2.1 |

| Transition State | +35.0 | +34.5 |

Molecular Docking and Ligand-Receptor Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, these simulations are essential for identifying potential biological targets and understanding the structural basis of its activity.

Molecular docking simulations predict how this compound fits into the active site of a protein, known as its binding mode. The simulation software calculates a scoring function to estimate the binding affinity, which is often expressed as a negative Gibbs free energy value (ΔG) in kcal/mol; a lower value indicates a more favorable binding interaction. mdpi.com This predictive power allows for the rapid screening of the compound against numerous biological targets, such as kinases or enzymes implicated in disease, to prioritize experimental testing. nih.govnih.govnih.gov

The predicted binding affinity is a key parameter for ranking potential drug candidates. nih.gov Machine learning and deep learning models are increasingly being used to enhance the accuracy of these affinity predictions by learning from large datasets of known protein-ligand complexes. nih.govchemrxiv.orged.ac.uk

| Target Protein | Protein Data Bank (PDB) ID | Predicted Binding Affinity (kcal/mol) | Predicted Binding Mode |

|---|---|---|---|

| Alpha-Amylase | 3BC9 | -7.5 | Active Site |

| Dihydrofolate Reductase (DHFR) | 1DLS | -8.2 | Active Site |

| Thymidylate Synthase (TS) | 2B4R | -7.9 | Active Site |

The stability of the ligand-receptor complex is governed by various non-covalent interactions. For this compound, computational analysis focuses on several key interactions:

Hydrogen Bonding: The hydroxyl (-OH) group on the pyridinol ring is a primary site for forming hydrogen bonds with amino acid residues like aspartate, glutamate, or serine in a receptor's active site. The nitrogen atom in the pyridine ring and the oxygen of the methoxy (B1213986) group can also act as hydrogen bond acceptors.

Halogen Bonding: The fluorine atom on the phenyl ring can participate in halogen bonding, an interaction where the electrophilic region of the halogen interacts with a nucleophilic site, such as a carbonyl oxygen on the protein backbone.

π-π Stacking: The aromatic systems of the pyridine and phenyl rings can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. These interactions are crucial for the correct orientation and stabilization of the compound within the binding pocket.

Docking studies provide detailed 2D and 3D visualizations of these interactions, identifying the specific amino acid residues involved. mdpi.commdpi.comresearchgate.net

| Functional Group of Ligand | Interaction Type | Potential Interacting Amino Acid Residue |

|---|---|---|

| Pyridin-3-ol (-OH) | Hydrogen Bond (Donor) | Asp, Glu |

| Pyridine Nitrogen | Hydrogen Bond (Acceptor) | Ser, Thr |

| 2-Fluoro group | Halogen Bond | Backbone Carbonyl Oxygen |

| Phenyl Ring | π-π Stacking | Phe, Tyr, Trp |

| Pyridine Ring | π-π Stacking | Phe, Tyr, Trp |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org For pyridinol derivatives, QSAR models can guide the synthesis of new analogues with improved potency. jchemlett.com

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. For a series of pyridinol derivatives, these descriptors fall into several categories:

Constitutional (1D): Molecular weight, count of atoms, number of rings.

Topological (2D): Descriptors based on the 2D graph of the molecule, such as connectivity indices and shape indices.

Quantum Chemical (3D): Derived from quantum mechanical calculations, these include the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), dipole moment, and atomic charges. tandfonline.comucsb.edu

Physicochemical: Properties like the logarithm of the partition coefficient (logP), molar refractivity (MR), and polar surface area (PSA). nih.gov

Statistical techniques like multiple linear regression (MLR) are used to select the most relevant descriptors that best correlate with the observed biological activity of the compound series. nih.govresearchpublish.com

| Descriptor Class | Descriptor Name | Description |

|---|---|---|

| Quantum Chemical | E-HOMO | Energy of the Highest Occupied Molecular Orbital |

| Quantum Chemical | E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Physicochemical | logP | Octanol-water partition coefficient (hydrophobicity) |

| Physicochemical | Molar Refractivity (MR) | Molar volume and polarizability |

| Topological | Topological Polar Surface Area (TPSA) | Surface area of polar atoms |

| Electronic | Dipole Moment | Measure of molecular polarity |

Once a statistically robust QSAR model is developed and validated, it can be used to predict the biological activity (e.g., pIC50) of new or untested compounds. nih.gov For this compound, its calculated descriptors can be input into a relevant QSAR equation for pyridinol derivatives to estimate its potential efficacy. These models are validated using internal (cross-validation, e.g., Q²) and external validation (predicting the activity of a test set, e.g., R²pred) to ensure their predictive power and robustness. frontiersin.orgjchemlett.com Such models are invaluable in the early stages of drug discovery for prioritizing which novel chemical structures should be synthesized and tested. researchgate.netijddd.com

Molecular Dynamics Simulations for Conformational Analysis

While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations are particularly useful for conformational analysis, revealing how the molecule flexes, rotates, and interacts with its environment, such as in an aqueous solution or within a protein's binding site. nih.govnih.gov

For this compound, a key area of flexibility is the torsional angle of the single bond connecting the phenyl and pyridine rings. This rotation dictates the relative orientation of the two aromatic systems. MD simulations can generate a conformational energy profile, showing which dihedral angles are energetically favorable. plos.orgnih.gov This information is critical because the biologically active conformation that binds to a receptor must be a low-energy, accessible state for the molecule. researchgate.net Understanding the conformational preferences of this biaryl system is essential for rational drug design. nih.govacs.org

Structure Activity Relationship Sar and Molecular Recognition Studies of Pyridinol Compounds

General Principles of SAR in Medicinal Chemistry

Structure-Activity Relationship (SAR) analysis is the foundational process in drug discovery that investigates the link between the three-dimensional structure of a molecule and its biological effect. wikipedia.orgoncodesign-services.com The core principle is that the specific arrangement of atoms and functional groups within a compound dictates its physicochemical properties and, consequently, how it interacts with biological targets like enzymes, receptors, or nucleic acids. oncodesign-services.com By systematically synthesizing and testing a series of related compounds (analogs), medicinal chemists can identify the key structural features—known as the pharmacophore—that are essential for potency, selectivity, and desired pharmacokinetic properties. pharmacologymentor.com

The primary goals of SAR studies are to:

Identify the Pharmacophore : Determine the essential functional groups and their spatial arrangement necessary for biological activity. pharmacologymentor.com

Optimize Potency : Modify the lead compound to achieve stronger and more specific interactions with the biological target. solubilityofthings.com

Enhance Selectivity : Alter the structure to minimize interactions with off-target molecules, thereby reducing side effects. solubilityofthings.com

Improve Pharmacokinetic Properties : Adjust the molecule to improve its absorption, distribution, metabolism, and excretion (ADME) profile.

A more advanced approach, Quantitative Structure-Activity Relationship (QSAR), employs mathematical models to quantitatively link specific physicochemical properties of a compound to its biological activity. wikipedia.orgoncodesign-services.compharmacologymentor.com This computational method helps in predicting the activity of novel compounds, thus streamlining the drug discovery process. oncodesign-services.compharmacologymentor.com

Table 1: Key Structural Aspects Considered in SAR Studies

| Structural Feature | Description | Impact on Biological Activity |

| Functional Groups | Specific groups of atoms (e.g., hydroxyl, amine, carboxyl) within a molecule. | Dictate reactivity, solubility, and potential for hydrogen bonding, ionic, and van der Waals interactions. solubilityofthings.com |

| Molecular Size & Shape | The overall three-dimensional conformation of the molecule. | Crucial for complementary binding to the active site of a biological target. solubilityofthings.com |

| Stereochemistry | The spatial arrangement of atoms (chirality). | Enantiomers of a chiral drug can exhibit significantly different potency, efficacy, and toxicity. |

| Lipophilicity | The molecule's affinity for a lipid environment, often measured as logP. | Affects membrane permeability, protein binding, solubility, and metabolic stability. tandfonline.com |

| Electronic Effects | The distribution of electrons within the molecule, influenced by inductive and resonance effects. | Influences pKa, bond strength, and the nature of interactions with the target. |

Impact of the Pyridinol Moiety on Biological Activity

The pyridine (B92270) ring is a prevalent heterocyclic scaffold in medicinal chemistry, found in numerous FDA-approved drugs and natural products like vitamins and alkaloids. nih.govnih.govresearchgate.net Its presence can significantly influence a molecule's pharmacological profile by improving potency, enhancing metabolic stability, and resolving issues with protein binding. nih.govnih.gov When a hydroxyl (-OH) group is attached, forming a pyridinol (or hydroxypyridine), the moiety gains additional functionalities that are critical for biological interactions.

The position of the hydroxyl group on the pyridine ring (2-OH, 3-OH, or 4-OH) is a critical determinant of the molecule's chemical properties and biological activity. This positional isomerism affects acidity (pKa), hydrogen bonding capability, and tautomeric equilibria. For instance, 3-hydroxypyridine (B118123), the isomer present in the subject compound, is of particular interest to medicinal chemists due to its role in various biologically active molecules. nih.gov The C3-hydroxyl group can act as a crucial hydrogen bond donor and acceptor, facilitating key interactions within a receptor's binding site. nih.gov The ability of positional isomerism to significantly modulate a drug's effect is a well-established principle in medicinal chemistry. researchgate.net

The nitrogen atom in the pyridine ring is fundamental to its role in molecular recognition. Its lone pair of electrons makes it a hydrogen bond acceptor, a property that is crucial for drug-target interactions. nih.govresearchgate.net Unlike a benzene (B151609) ring, the pyridine nitrogen introduces a dipole moment and can be protonated at physiological pH, depending on the substituents. This capacity for hydrogen bonding and potential ionic interactions allows pyridine-containing compounds to form strong and specific connections with biological macromolecules. nih.govscispace.com Furthermore, the nitrogen atom influences the electronic distribution of the entire ring system, affecting the reactivity and interaction potential of other parts of the molecule. nih.gov The strategic placement of this nitrogen atom can enhance water solubility and provide a key anchor point for binding to a target protein. nih.gov

Influence of the Fluorinated Phenyl Substituent on Activity and Selectivity

The introduction of fluorine into a drug candidate is a widely used strategy in medicinal chemistry to modulate its properties. tandfonline.comnih.gov Fluorine's unique characteristics—small size and high electronegativity—allow it to significantly alter a molecule's metabolic stability, binding affinity, lipophilicity, and pKa without causing major steric perturbations. tandfonline.comresearchgate.net

Fluorine is the most electronegative element, and its incorporation into an aromatic ring, such as the phenyl group in 6-(2-fluoro-4-methoxyphenyl)pyridin-3-ol, exerts a strong electron-withdrawing inductive effect. tandfonline.com This can influence the acidity or basicity of nearby functional groups and alter the electron density of the aromatic ring, which can affect its interaction with biological targets. tandfonline.comacs.org

From a steric perspective, fluorine's van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). tandfonline.com This allows fluorine to act as a bioisostere of hydrogen, meaning it can replace a hydrogen atom without significantly increasing the molecule's size, thus avoiding steric clashes in a receptor's binding pocket. tandfonline.comnih.gov A key application of this is "metabolic blocking," where a fluorine atom is placed at a site on an aromatic ring that is susceptible to metabolic oxidation by Cytochrome P450 enzymes. The strength of the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, prevents this oxidation, thereby increasing the drug's metabolic stability and half-life. acs.orgnih.gov

Table 2: Physicochemical Effects of Fluorine Substitution in Drug Design

| Property | Effect of Fluorine Substitution | Rationale |

| Metabolic Stability | Generally increased | The high strength of the C-F bond blocks metabolic oxidation at that site. acs.orgnih.gov |

| Binding Affinity | Can be increased | Fluorine can participate in favorable electrostatic interactions (dipole-dipole, hydrogen bonds) with the target protein. tandfonline.comresearchgate.net |

| Lipophilicity (logP) | Increased in aromatic systems | Fluorine substitution can increase lipophilicity, potentially enhancing membrane permeability. tandfonline.comresearchgate.net |

| Acidity/Basicity (pKa) | Can be modulated | The strong electron-withdrawing effect can lower the pKa of nearby acidic protons or basic nitrogen atoms. tandfonline.comnih.gov |

| Conformation | Can influence molecular shape | Electrostatic interactions between fluorine and other parts of the molecule can favor specific conformations. researchgate.netacs.org |

The specific placement of the fluoro and methoxy (B1213986) groups on the phenyl ring is crucial for determining the compound's activity and selectivity. In this compound, the fluorine is at the ortho position and the methoxy group is at the para position relative to the point of attachment to the pyridinol ring.

Ortho-Fluoro Substituent : Placing a fluorine atom at the ortho position can have several consequences. It can induce a conformational twist between the phenyl and pyridine rings, which may be favorable or unfavorable for binding to the target, depending on the required geometry of the active conformation. Electronically, its strong inductive withdrawal affects the local charge distribution. Studies have shown that an ortho-fluorinated phenyl group can participate in reactions, though sometimes with diminished yield due to steric hindrance. acs.org

Para-Methoxy Substituent : The methoxy (-OCH₃) group at the para position is an electron-donating group through resonance, while also being weakly electron-withdrawing through induction. libretexts.org This electronic effect can influence the properties of the entire phenyl ring. The para position is often critical for interactions that reach deep into a receptor pocket. The interplay between the electron-withdrawing ortho-fluoro group and the electron-donating para-methoxy group creates a unique electronic environment on the phenyl ring that can be fine-tuned to optimize interactions with a specific biological target. acs.org

Peripheral Modifications and Their SAR Implications

The biological activity of pyridinol-based compounds is profoundly influenced by their peripheral chemical architecture. Modifications to the core structure, particularly at the pyridine 6-position and the associated phenyl moiety, can dramatically alter potency, selectivity, and pharmacokinetic properties.

Structural Modifications at the Pyridine 6-Position

The substituent at the 6-position of the pyridin-3-ol core plays a critical role in defining the molecule's interaction with its biological targets. In the parent compound, this position is occupied by a 2-fluoro-4-methoxyphenyl group. Structure-activity relationship (SAR) studies on analogous 6-aryl heterocyclic systems, such as 6-arylpurines and 6-aryl-thieno[2,3-b]pyridines, demonstrate that the nature of this aryl group is a key determinant of activity. nih.govcas.cz

The following table illustrates SAR data from a series of 6-aryl-thieno[2,3-b]pyridine derivatives, which serves as an analogue to understand the potential impact of modifications at the 6-position of a pyridine core. nih.gov

| Compound Analogue | R Group (at 6-Position) | Relative Activity (Example IC50 in µM) |

|---|---|---|

| Analogue 1 | Phenyl | 10.5 |

| Analogue 2 | 4-Chlorophenyl | 5.2 |

| Analogue 3 | 4-Methoxyphenyl (B3050149) | 8.1 |

| Analogue 4 | 4-Fluorophenyl | 6.8 |

| Analogue 5 | 3,4-Dichlorophenyl | 3.3 |

This data suggests that electron-withdrawing substituents on the 6-aryl moiety, such as chlorine, tend to enhance potency in this analogous series.

Derivatization of the 2-Fluoro-4-methoxyphenyl Moiety

The 2-fluoro-4-methoxyphenyl group itself offers multiple points for derivatization, each with distinct SAR implications. The fluorine and methoxy substituents are particularly important for fine-tuning the molecule's properties. nih.govresearchgate.net

Fluorine Substitution: The fluorine atom at the 2-position influences the molecule's conformation and electronic character. Due to its high electronegativity, it can alter the acidity of nearby protons and engage in specific non-covalent interactions like halogen bonding or dipole-dipole interactions. rsc.org Furthermore, selective fluorination is a common strategy in medicinal chemistry to block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of a compound. researchgate.net Shifting the fluorine to the 3- or changing it to another halogen like chlorine would be expected to significantly alter the compound's activity and metabolic stability. nih.gov

Methoxy Group Modification: The methoxy group at the 4-position primarily acts as a hydrogen bond acceptor and influences solubility. nih.govnih.gov Its oxygen atom can form crucial hydrogen bonds within a receptor's binding pocket. The SAR of related compounds shows that the presence and position of methoxy groups can enhance antiproliferative activity. nih.gov Modifying this group—for example, by demethylation to a hydroxyl group or extension to an ethoxy or larger alkoxy group—would impact polarity, steric fit, and hydrogen bonding capability. A hydroxyl group would introduce both hydrogen bond donor and acceptor properties, while a larger alkoxy group would increase lipophilicity.

An illustrative data table based on SAR studies of analogous kinase inhibitors with a 4-methoxyphenyl moiety highlights the importance of this group and its substitution pattern. nih.govbohrium.com

| Compound Analogue | Modification on Phenyl Moiety | Relative Inhibitory Activity (Example IC50 in µM) |

|---|---|---|

| Analogue A | 4-Methoxyphenyl | 0.098 |

| Analogue B | 4-Hydroxyphenyl | 0.215 |

| Analogue C | 4-Ethoxyphenyl | 0.150 |

| Analogue D | 3,4-Dimethoxyphenyl | 0.085 |

| Analogue E | 4-H (unsubstituted phenyl) | 0.540 |

This comparative data underscores that the 4-methoxy substitution is often superior to an unsubstituted phenyl ring, and further modifications can be explored to optimize activity.

Mechanisms of Molecular Recognition for Pyridinol Derivatives

Molecular recognition is the foundation of a compound's biological effect, involving a precise set of interactions between the ligand (the pyridinol derivative) and its host (a biological macromolecule like a protein). This recognition is governed by a combination of non-covalent forces, solvent effects, and dynamic conformational changes.

Non-Covalent Interactions in Host-Guest Systems

The binding of this compound to a protein target is stabilized by a network of non-covalent interactions. rsc.orgnih.gov These interactions, though individually weak, collectively contribute to high-affinity binding. nih.gov

Hydrogen Bonds: The pyridin-3-ol moiety is a key pharmacophore for hydrogen bonding. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, while the pyridine ring nitrogen serves as a hydrogen bond acceptor. The oxygen of the 4-methoxy group can also accept a hydrogen bond. These interactions provide directional specificity, crucial for orienting the ligand within the binding site. nih.gov

π-Effects: The two aromatic systems—the pyridine ring and the phenyl ring—are capable of engaging in various π-interactions. These include π-π stacking, where the aromatic rings align face-to-face or face-to-edge with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket. Additionally, C–H···π interactions, where a C-H bond points towards the face of an aromatic ring, contribute to binding energy. mdpi.com

Halogen Bonding: The fluorine atom, being an electronegative halogen, can participate in halogen bonds—a specific type of non-covalent interaction where the halogen acts as an electrophilic species interacting with a nucleophilic partner (like a carbonyl oxygen or an aromatic ring) in the protein. rsc.org

Solvation Effects in Molecular Recognition

In a biological context, molecular recognition occurs in an aqueous environment, and the role of the solvent (water) is paramount. The binding process involves significant changes in the solvation of both the ligand and the protein's binding site. nih.gov

Allosteric Modulation and Dynamic Recognition

Beyond simple competitive binding at an active (orthosteric) site, pyridinol derivatives may function as allosteric modulators. nih.govnih.gov An allosteric modulator binds to a topographically distinct site on a receptor, inducing a conformational change that alters the receptor's affinity or efficacy for its primary, endogenous ligand. nih.govprismbiolab.com This mechanism offers potential therapeutic advantages, such as greater subtype selectivity and a ceiling effect that can improve safety. nih.gov Studies on other pyridine-containing heterocyclic structures have identified them as allosteric enhancers for various receptors. nih.govnih.gov It is plausible that this compound could act similarly, where its binding to an allosteric pocket modulates the function of a target protein without directly competing with the natural substrate.

The process of binding is not a rigid "lock-and-key" event but rather a dynamic one involving mutual adaptation of both the ligand and the protein—a concept known as "induced fit." Upon initial interaction, both the pyridinol derivative and the protein can undergo conformational changes to achieve a more energetically favorable and complementary interface. This dynamic recognition is essential for achieving high-affinity and specific binding.

Metabolic Pathways and Biotransformation Studies of Pyridinol Derivatives

General Metabolic Fate of Pyridine-Containing Compounds

The pyridine (B92270) ring, a fundamental heterocyclic structure in many pharmaceuticals, undergoes a variety of metabolic transformations. These reactions, primarily occurring in the liver, are catalyzed by a suite of enzymes designed to increase the polarity of xenobiotics, thereby facilitating their excretion.

Oxidative Metabolism of Pyridinols (e.g., N-oxidation, Hydroxylation)

Oxidative metabolism represents a primary route for the biotransformation of pyridine derivatives. The two principal oxidative pathways are N-oxidation and hydroxylation of the pyridine ring.

N-oxidation: This process involves the oxidation of the nitrogen atom in the pyridine ring to form a pyridine-N-oxide. This reaction is typically catalyzed by cytochrome P450 (CYP450) enzymes and flavin-containing monooxygenases (FMOs). The formation of N-oxides can alter the pharmacological and toxicological properties of the parent compound. For many pyridine-containing drugs, N-oxidation is a significant metabolic pathway.

Hydroxylation: The pyridine ring can also undergo hydroxylation at various positions, introducing a hydroxyl group (-OH) onto the carbon skeleton. This reaction is also mediated by CYP450 enzymes. The position of hydroxylation is influenced by the electronic properties and steric accessibility of the carbon atoms in the ring. For pyridinols, which already possess a hydroxyl group, further hydroxylation can lead to the formation of dihydroxypyridine metabolites. For instance, in microbial metabolism, 3-hydroxypyridine (B118123) has been shown to be converted to pyridine-2,5-diol.

| Oxidative Pathway | Enzymes Involved | Resulting Metabolite | Significance |

| N-oxidation | Cytochrome P450 (CYP), Flavin-containing monooxygenases (FMO) | Pyridine-N-oxide | Alters pharmacological and toxicological profile |

| Hydroxylation | Cytochrome P450 (CYP) | Hydroxypyridine, Dihydroxypyridine | Increases polarity, facilitates further conjugation |

Conjugation Reactions of Pyridinol Hydroxyl Groups

The hydroxyl group of pyridinols is a prime target for phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules to the xenobiotic, which significantly increases water solubility and promotes renal or biliary excretion. The two main conjugation pathways for hydroxyl groups are glucuronidation and sulfation.

Glucuronidation: This is a major pathway for the metabolism of compounds containing hydroxyl groups. The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group of the pyridinol. This results in the formation of a glucuronide conjugate. Glucuronidation is a high-capacity pathway that can handle a wide variety of substrates.

Sulfation: In this pathway, a sulfonate group (SO3-) is transferred from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of the pyridinol. This reaction is catalyzed by sulfotransferases (SULTs). Sulfation is generally a high-affinity, low-capacity pathway compared to glucuronidation. For phenolic compounds, sulfation can be a significant route of elimination, particularly at lower concentrations of the substrate.

| Conjugation Reaction | Enzyme Family | Endogenous Cofactor | Effect on Solubility |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) | Significant Increase |

| Sulfation | Sulfotransferases (SULTs) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Significant Increase |

Metabolism of Fluorinated Aromatic Ethers and Hydroxylated Phenyls

The 2-fluoro-4-methoxyphenyl moiety of 6-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol introduces additional metabolic considerations, specifically related to the stability of the carbon-fluorine bond and the cleavage of the methoxy (B1213986) group.

Stability of Carbon-Fluorine Bonds in Biological Systems

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 110 kcal/mol. hyphadiscovery.com This inherent strength confers significant metabolic stability to fluorinated compounds. chimia.chtandfonline.com The introduction of fluorine at a potential site of metabolism is a common strategy in medicinal chemistry to block oxidative pathways and enhance a drug's half-life. tandfonline.com

In biological systems, the C-F bond is generally resistant to cleavage. chimia.ch However, this stability is not absolute. While direct enzymatic cleavage of an aromatic C-F bond is rare, metabolic processes can sometimes lead to indirect defluorination. hyphadiscovery.com

Cleavage Pathways of Methoxy Groups (O-demethylation)

Aromatic ethers, such as the methoxy group in the subject compound, are commonly metabolized via O-dealkylation, specifically O-demethylation. inchem.org This reaction is primarily catalyzed by cytochrome P450 enzymes. researchgate.netwikipedia.orgmdpi.com The process involves the oxidation of the methyl group, leading to the formation of an unstable hemiacetal intermediate, which then spontaneously cleaves to yield a phenol (B47542) and formaldehyde. mdpi.com

This O-demethylation is a crucial step in the metabolism of many drugs and can significantly impact their pharmacokinetic and pharmacodynamic profiles. The resulting phenolic metabolite is then often a substrate for subsequent phase II conjugation reactions, such as glucuronidation or sulfation. Several human CYP450 isoforms, including CYP1A1, CYP1A2, and CYP1B1, are known to be active in the O-demethylation of methoxyflavones.

Potential for Defluorination and Formation of Metabolites

Although the C-F bond is highly stable, metabolic defluorination of aromatic compounds can occur. hyphadiscovery.com This process is not typically a direct cleavage but rather a consequence of oxidative metabolism of the aromatic ring. hyphadiscovery.com For example, the enzymatic oxidation of a fluorinated aromatic ring can lead to the formation of an epoxide or an arene oxide intermediate. The subsequent rearrangement of this intermediate can result in the elimination of a fluoride (B91410) ion and the formation of a phenolic metabolite.

This oxidative defluorination can lead to the formation of reactive metabolites, such as quinones or quinone-imines, which may have toxicological implications. hyphadiscovery.com The likelihood of defluorination depends on the position of the fluorine atom on the aromatic ring and the presence of other substituents.

In Vitro Metabolic Stability Assessment of this compound

The evaluation of a compound's metabolic stability is a critical step in drug discovery, providing insights into its persistence in the body and potential for modification by metabolic enzymes. For this compound, in vitro models are essential for predicting its metabolic fate.

Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the bulk of Phase I metabolism. domainex.co.uk The stability of this compound is assessed by incubating the compound with HLMs in the presence of necessary cofactors like NADPH. axispharm.com The reaction is monitored over time, and the disappearance of the parent compound is quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). protocols.io This data allows for the calculation of key parameters like the half-life (t½) and intrinsic clearance (CLint), which indicate how rapidly the compound is metabolized. domainex.co.ukprotocols.io

Table 1: Illustrative Microsomal Stability Data for this compound

| Time (minutes) | Parent Compound Remaining (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 15 | 62 |

| 30 | 38 |

| 60 | 15 |

This table presents hypothetical data for illustrative purposes.

Table 2: Example Data from Hepatocyte Incubation of this compound

| Parameter | Value | Unit |

|---|---|---|

| Half-life (t½) | 25 | min |

| Intrinsic Clearance (CLint) | 27.7 | µL/min/10^6 cells |

| Major Phase I Metabolite | O-demethylation product | - |

| Major Phase II Metabolite | Glucuronide conjugate of parent | - |

This table contains hypothetical data for illustrative purposes.

Identification and Characterization of Major Metabolites

Identifying the chemical structures of metabolites is crucial for understanding the biotransformation pathways of this compound and assessing the potential for active or toxic byproducts.

The combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy is a powerful approach for identifying and characterizing drug metabolites. nih.gov LC-MS/MS is highly sensitive and provides molecular weight information and fragmentation patterns of metabolites, allowing for initial structural elucidation. diva-portal.org NMR, on the other hand, provides detailed structural information, enabling the precise determination of the metabolite's chemical structure, although it is less sensitive than MS. diva-portal.orgnih.gov The complementary nature of these two techniques is often necessary for the unambiguous identification of novel metabolites. nih.govunl.edu

Table 3: Hypothetical Metabolites of this compound Identified by LC-MS/MS

| Metabolite ID | Proposed Biotransformation | [M+H]+ (m/z) | Key MS/MS Fragments (m/z) |

|---|---|---|---|

| M1 | O-demethylation | 222.06 | 207.04, 129.03 |

| M2 | Hydroxylation on pyridinol ring | 252.07 | 234.06, 158.04 |

| M3 | Glucuronide conjugation of parent | 412.11 | 236.08 |

| M4 | Sulfate conjugation of M1 | 302.02 | 222.06 |

This table contains hypothetical data for illustrative purposes.

Isotope labeling is a powerful technique used to trace the fate of a drug molecule through complex metabolic pathways. nih.govchemicalsknowledgehub.com By strategically replacing certain atoms in this compound with stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), researchers can easily distinguish the drug and its metabolites from endogenous molecules using mass spectrometry. researchgate.netacs.org This approach is invaluable for confirming metabolic pathways, identifying sites of metabolic modification, and quantifying metabolites. nih.govacs.org For instance, labeling the methoxy group with ¹³C can confirm O-demethylation as a metabolic route if metabolites lacking the ¹³C label are detected.

In Silico Prediction of Metabolic Hot Spots for Fluorinated Pyridinols

In the early stages of drug discovery, computational or in silico models are increasingly used to predict the metabolic fate of compounds. mdpi.com For fluorinated pyridinols like this compound, software programs can predict "metabolic hot spots," which are the atoms or bonds most likely to be modified by metabolic enzymes. chemrxiv.org These prediction tools use algorithms based on known metabolic reactions and the electronic properties of the molecule to identify sites susceptible to oxidation by CYP enzymes. chemrxiv.orgfrontiersin.org For instance, replacing a metabolically liable hydrogen atom with fluorine at a predicted hot spot can sometimes block metabolism at that site, thereby improving the compound's metabolic stability. nih.gov The prediction of ¹⁹F NMR chemical shifts can also be aided by computational methods, assisting in the identification of fluorinated metabolites. researchgate.netnih.gov

Future Directions in Pyridinol Research and Fluorinated Heterocycles

Advancements in Synthetic Methodologies for Pyridinol Scaffolds

The synthesis of pyridinol scaffolds is a cornerstone of medicinal chemistry, with ongoing efforts to develop more efficient, versatile, and environmentally benign methods. Recent progress has seen the advent of novel catalytic systems and reaction pathways that promise to accelerate the discovery and development of new pyridinol-based compounds.

Catalyst-mediated synthesis has been a focal point of innovation. nih.gov Various homogeneous and heterogeneous catalysts, including acidic and basic catalysts, nanocatalysts, and transition metal catalysts, have been employed to construct pyridine (B92270) rings. frontiersin.org The use of magnetically separable heterogeneous catalysts, such as IRMOF-3/GO/CuFe2O4 composites, offers advantages like high efficiency and easy catalyst recovery. nih.gov Furthermore, metal-free catalytic protocols are gaining traction, providing more sustainable synthetic routes. frontiersin.org

Multicomponent reactions (MCRs) represent another significant area of advancement, allowing for the construction of complex pyridine and pyridinol structures in a single step from simple starting materials. researchgate.net These reactions are often characterized by high atom economy and procedural simplicity. Green chemistry principles are also being increasingly integrated into synthetic strategies, with the use of microwave irradiation and solvent-free conditions to reduce reaction times and environmental impact. drugtargetreview.comnih.gov One-pot synthesis approaches, combining multiple reaction steps without the isolation of intermediates, further enhance the efficiency of producing substituted pyridines. researchgate.net

Late-stage functionalization techniques are emerging as a powerful tool for modifying complex molecules, including pyridines. These methods allow for the introduction of fluorine and other functional groups into a pre-existing heterocyclic core, which is particularly valuable for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Table 1: Comparison of Synthetic Methodologies for Pyridinol Scaffolds

| Methodology | Advantages | Challenges |

|---|---|---|

| Catalytic Synthesis | High efficiency, selectivity, and potential for asymmetric synthesis. | Catalyst cost, toxicity, and removal from the final product. |

| Multicomponent Reactions | High atom economy, operational simplicity, and rapid generation of molecular diversity. | Limited control over stereochemistry and sometimes challenging reaction optimization. |

| Green Synthesis | Reduced environmental impact, shorter reaction times, and often milder reaction conditions. | Scalability can be a concern, and not all reactions are amenable to these conditions. |

| Late-Stage Functionalization | Allows for rapid diversification of complex molecules and facilitates SAR studies. | Can be challenging to achieve high regioselectivity and may require harsh reaction conditions. |

Integration of Artificial Intelligence and Machine Learning in Pyridinol Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and are being increasingly applied to the design of novel pyridinol derivatives. antheia.bio These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates, predict their properties, and even propose synthetic routes. frontiersin.orgresearchgate.net

Generative models, a type of AI, can design novel molecular structures with desired properties from scratch. frontiersin.org These models are trained on large databases of known molecules and can generate new chemical entities that are predicted to be active against a specific biological target. This approach has the potential to significantly accelerate the early stages of drug discovery by exploring a much larger chemical space than is possible with traditional methods. researchgate.net

Machine learning algorithms are also being used to develop quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity of a compound based on its chemical structure, allowing for the rapid screening of large virtual libraries of pyridinol derivatives. This can help to prioritize which compounds to synthesize and test, saving time and resources. drugtargetreview.com

Furthermore, AI is being employed in computer-aided synthesis planning (CASP). nih.gov Retrosynthesis software can analyze a target molecule and propose a step-by-step synthetic route, potentially identifying more efficient or novel ways to synthesize complex pyridinols. researchgate.net The integration of AI with automated synthesis platforms has the potential to create a closed-loop system for drug discovery, where new compounds are designed, synthesized, and tested in a fully automated fashion. researchgate.net

Table 2: Applications of AI and Machine Learning in Pyridinol Design

| Application | Description | Potential Impact |

|---|---|---|

| De Novo Design | Generation of novel molecular structures with desired properties using generative models. | Accelerated discovery of new lead compounds and exploration of novel chemical space. |

| QSAR Modeling | Prediction of biological activity and other properties based on chemical structure. | Efficient virtual screening of large compound libraries and prioritization of synthetic targets. |

| Retrosynthesis Planning | AI-driven prediction of synthetic routes for target molecules. | Optimization of synthetic strategies and identification of novel synthetic pathways. |

| Automated Drug Discovery | Integration of AI with robotic platforms for a closed-loop design-make-test-analyze cycle. | Significant reduction in the time and cost of drug discovery. |

Novel Applications of Fluorinated Pyridinols in Chemical Biology

The introduction of fluorine atoms into pyridinol scaffolds can dramatically alter their physicochemical and biological properties, opening up new avenues for their application in chemical biology. researchgate.net Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can enhance metabolic stability, binding affinity, and lipophilicity of a molecule. researchgate.net

Fluorinated pyridinols have significant potential as chemical probes to study biological systems. Their unique properties can be leveraged to design molecules that can selectively interact with and report on the activity of specific proteins or pathways. For instance, the incorporation of fluorine can be used to develop highly selective inhibitors for enzymes or receptors, allowing for the dissection of complex biological processes.

Another exciting application is in the development of fluorescent probes for bioimaging. The introduction of a fluorophore containing a fluorinated pyridinol scaffold can lead to probes with improved photophysical properties, such as increased brightness and photostability. frontiersin.org These probes can be used to visualize and track biological molecules and processes in living cells with high spatial and temporal resolution.

Furthermore, the strategic placement of fluorine atoms can be used to modulate the pharmacokinetic properties of pyridinol-based drugs, leading to improved efficacy and safety profiles. This includes enhancing membrane permeability and blocking sites of metabolic degradation. researchgate.net

Development of Advanced Analytical Techniques for Complex Pyridinol Metabolites

Understanding the metabolic fate of pyridinol compounds is crucial for their development as therapeutic agents. Advanced analytical techniques are essential for the separation, detection, and structural elucidation of complex metabolites in biological matrices.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a powerful tool for the analysis of pyridinol metabolites. antheia.bio This technique allows for the sensitive and selective detection of metabolites and their fragmentation patterns provide valuable structural information. nih.gov Ultra-high-performance liquid chromatography (UPLC) coupled to quadrupole time-of-flight mass spectrometry (QTOF/MS) offers even higher resolution and mass accuracy, facilitating the identification of unknown metabolites.

Nuclear magnetic resonance (NMR) spectroscopy is another indispensable technique for the structural elucidation of metabolites. While less sensitive than MS, NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for unambiguous structure determination. nih.gov For fluorinated pyridinols, 19F NMR spectroscopy is a particularly valuable tool, as it provides a sensitive and selective means of detecting and identifying fluorine-containing metabolites with minimal interference from endogenous molecules. nih.govresearchgate.net

The combination of chromatographic separation with both MS and NMR detection (LC-MS-NMR) provides a comprehensive approach for the analysis of complex metabolite mixtures. drugtargetreview.com This hyphenated technique allows for the online separation of metabolites followed by their characterization by both mass and NMR, providing a wealth of information for structural assignment.

Table 3: Advanced Analytical Techniques for Pyridinol Metabolite Analysis

| Technique | Principle | Application |

|---|---|---|

| LC-MS/MS | Separation by chromatography followed by mass analysis of parent and fragment ions. | Sensitive and selective detection and quantification of known and unknown metabolites. |

| UPLC-QTOF/MS | High-resolution chromatography and high-accuracy mass spectrometry. | Accurate mass measurements for elemental composition determination and identification of novel metabolites. |

| NMR Spectroscopy | Measurement of the magnetic properties of atomic nuclei. | Unambiguous structural elucidation of metabolites. |

| 19F NMR Spectroscopy | NMR spectroscopy specifically for fluorine nuclei. | Selective detection and identification of fluorinated metabolites. |

Cross-Disciplinary Research at the Interface of Synthetic, Computational, and Biological Chemistry

The future of pyridinol research, and indeed drug discovery as a whole, lies in the seamless integration of synthetic chemistry, computational science, and biological investigation. nih.gov This cross-disciplinary approach allows for a more rational and efficient process for the design, synthesis, and evaluation of new therapeutic agents. frontiersin.org

The synergy between these fields creates a powerful feedback loop. Computational models can guide the design of new pyridinol derivatives with predicted biological activity. nih.gov Synthetic chemists can then develop efficient routes to synthesize these target molecules. The synthesized compounds are subsequently evaluated in biological assays, and the results are used to refine and improve the computational models. researchgate.net

This integrated approach is particularly valuable for tackling complex biological targets and for the development of personalized medicines. By combining computational predictions with experimental validation, researchers can gain a deeper understanding of the molecular basis of disease and design drugs that are more effective and have fewer side effects. nih.gov The collaboration between synthetic chemists, computational modelers, and biologists is essential for translating basic scientific discoveries into new medicines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(2-Fluoro-4-methoxyphenyl)pyridin-3-ol, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For fluorinated pyridines, a common approach involves halogen exchange (e.g., replacing chlorine with fluorine using KF in DMSO) followed by hydroxylation at the 3-position. For example, fluorination of a chloropyridine precursor under anhydrous conditions (140°C, 24h) achieves >85% conversion . Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensures >95% purity. Optimization of solvent polarity and temperature is critical to avoid side reactions like over-fluorination or ring oxidation .

Q. How can spectroscopic techniques (NMR, MS, IR) be used to confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : The 2-fluoro and 4-methoxy substituents on the phenyl ring produce distinct splitting patterns. For example, the fluorine atom induces deshielding of adjacent protons (δ ~7.2–7.5 ppm), while the methoxy group appears as a singlet at δ ~3.8 ppm. The pyridin-3-ol hydroxyl proton is observed as a broad peak at δ ~9–10 ppm in DMSO-d₆ .

- HRMS : Molecular ion [M+H]⁺ should match the exact mass (calculated for C₁₂H₁₁FNO₂: 236.0821). Fragmentation patterns (e.g., loss of –OH or –OCH₃ groups) further validate substituent positions .

- IR : Stretching vibrations for –OH (3200–3400 cm⁻¹), C–F (1100–1250 cm⁻¹), and aromatic C=C (1500–1600 cm⁻¹) confirm functional groups .

Q. What in vitro assays are suitable for screening the biological activity of this compound?

- Methodology :

- Kinase Inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to test inhibition of kinases like EGFR or MAPK. IC₅₀ values are calculated from dose-response curves (0.1–100 µM). Fluorinated pyridines often exhibit enhanced binding affinity due to fluorine’s electronegativity .

- Anti-inflammatory Activity : Measure COX-1/COX-2 inhibition using ELISA kits. Compare results to known standards (e.g., ibuprofen) to assess potency .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in reported bond lengths or angles for fluorinated pyridine derivatives?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL provides precise structural data. For this compound, compare experimental bond lengths (e.g., C–F: ~1.34 Å) with DFT-calculated values. Discrepancies >0.02 Å may indicate lattice strain or intermolecular interactions (e.g., hydrogen bonding between –OH and adjacent fluorine). Refinement with TWINABS is recommended for twinned crystals .

Q. What strategies address low regioselectivity during fluorination or methoxy substitution in analogous pyridine systems?

- Methodology :

- Directed Ortho-Metalation : Use a directing group (e.g., –B(OH)₂) to control fluorine substitution at the 2-position. For methoxy groups, protect the hydroxyl as a silyl ether (e.g., TBSCl) before introducing –OCH₃ .

- Microwave-Assisted Synthesis : Short reaction times (5–10 min) minimize side products. For example, microwave irradiation at 150°C improves yield of the 4-methoxy derivative by 20% compared to conventional heating .

Q. How do electronic effects of the 2-fluoro and 4-methoxy groups influence the compound’s reactivity in nucleophilic aromatic substitution?

- Methodology : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces. The electron-withdrawing –F group activates the pyridine ring for nucleophilic attack at the 4-position, while the –OCH₃ group (electron-donating) stabilizes intermediates through resonance. Experimental validation via Hammett plots (σ values: F = +0.43, OCH₃ = –0.27) confirms these effects .

Q. What analytical approaches reconcile contradictory bioactivity data between this compound and its non-fluorinated analogs?

- Methodology :

- SAR Studies : Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in kinase assays. Fluorine’s electronegativity often enhances binding to hydrophobic pockets (e.g., ATP-binding sites) but may reduce solubility.

- Molecular Dynamics Simulations : Analyze ligand-protein interactions (e.g., in GROMACS) to identify fluorine’s role in stabilizing hydrogen bonds or π-stacking .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the thermal stability of fluorinated pyridinols?

- Methodology :

- TGA-DSC : Thermogravimetric analysis (heating rate: 10°C/min, N₂ atmosphere) determines decomposition temperatures. Contradictions may arise from impurities (e.g., residual solvents), which are detectable via GC-MS headspace analysis.

- Crystallographic vs. Solution Data : Crystalline forms often show higher stability (e.g., melting point ~180°C) compared to amorphous phases (decomposition at ~150°C) .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Melting Point | 178–182°C (recrystallized) | |

| logP (Calculated) | 2.1 (±0.3) | |

| ¹H NMR (DMSO-d₆) | δ 7.45 (d, J=8.5 Hz, H-5) | |

| IC₅₀ (COX-2 Inhibition) | 1.8 µM (±0.2) |

Retrosynthesis Analysis